2-(Cyclopropylamino)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Cyclopropylamino)-5-methylbenzoic acid” is likely to be an organic compound due to the presence of a carboxylic acid group (-COOH), a cyclopropyl group (a three-membered carbon ring), an amino group (-NH2), and a methyl group (-CH3) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl and amino groups are likely to be attached to the second carbon of the benzoic acid, while the methyl group is attached to the fifth carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxylic acid and the amino group would likely make it soluble in polar solvents .Scientific Research Applications
1. Asymmetric Syntheses of Non-Natural Amino Acid The compound is used in the asymmetric synthesis of non-natural amino acids. For instance, it has been used in the development of a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities . This enzyme was successfully employed to synthesize (S)-cyclopropylglycine, a non-natural amino acid, with an improved reaction rate and a short bioconversion period .
Development of Anti-Inflammatory Drugs
The compound has potential applications in the development of anti-inflammatory drugs. Research has shown that methylation at the 2-amino moiety of a derivative of the compound resulted in an eleven-fold increase in the potency of the resulting derivative . This suggests that the compound could be used to develop potent anti-inflammatory agents .
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and the compound’s structure suggests it could be a suitable reagent .
Synthesis of Bioactive Peptides
The compound could be used in the synthesis of bioactive peptides. Non-natural amino acids, such as those that can be synthesized using this compound, have often been incorporated into various bioactive peptides, leading to improved bioavailability and metabolic stability .
5. Industrial Application in the Synthesis of (S)-Cyclopropylglycine The compound has been used in the industrial synthesis of (S)-cyclopropylglycine, which provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
Research in Medicinal Chemistry
Given its potential applications in the development of anti-inflammatory drugs and the synthesis of bioactive peptides, the compound is of significant interest in the field of medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylamino)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-10(12-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFWFORFDBBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.